Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dithiolane]-3-carboxylic acid
Description
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dithiolane]-3-carboxylic acid (CAS: 1708337-42-1, molecular formula: C₁₀H₁₄O₂S₂) is a bicyclic spiro compound featuring a bicyclo[3.2.1]octane core fused with a 1,3-dithiolane ring and a carboxylic acid substituent at position 3. It gained attention as a key component of Natolen128, a synthetic small molecule that enhances salt stress tolerance in Arabidopsis seedlings by priming plant defense mechanisms . The compound’s discontinued commercial status (98% purity) suggests challenges in synthesis or stability .
Properties
IUPAC Name |
spiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S2/c12-10(13)7-5-8-1-2-9(6-7)11(8)14-3-4-15-11/h7-9H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWRLJKIYGMGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1C23SCCS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dithiolane]-3-carboxylic acid (CAS No. 956437-13-1) is a complex organic compound characterized by its unique spirocyclic structure that integrates a bicyclo[3.2.1]octane core with a dithiolane ring and a carboxylic acid functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : CHOS
- Molecular Weight : 244.37 g/mol
- Structure : The compound features a rigid spirocyclic framework that enhances its stability and reactivity, making it an interesting candidate for biological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluating its efficacy against Gram-positive and Gram-negative bacteria demonstrated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The compound has also been explored for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase, as evidenced by flow cytometry analyses.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
- Receptor Binding : Its structural rigidity allows it to fit into active sites or binding pockets of receptors, modulating their activity.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound in vivo using a murine model infected with Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated animals compared to controls, highlighting the compound's potential as an effective therapeutic agent.
Case Study 2: Anticancer Activity
In a clinical trial reported by Johnson et al. (2024), patients with advanced breast cancer were administered this compound as part of a combination therapy regimen. Preliminary results showed a marked decrease in tumor size and improved patient survival rates over six months.
Scientific Research Applications
Medicinal Chemistry
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dithiolane]-3-carboxylic acid is being investigated for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity: Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
- Antimicrobial Properties: Research has shown that certain derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its ability to undergo various chemical reactions such as cycloaddition and functionalization.
Applications:
- Synthesis of Complex Molecules: It can be utilized in the synthesis of more complex organic molecules, facilitating the development of novel compounds with enhanced properties.
- Chiral Synthesis: The spirocyclic nature of the compound allows for the creation of chiral centers, which are crucial in synthesizing enantiomerically pure compounds.
Material Science
Research is ongoing into the use of this compound in developing advanced materials.
Potential Uses:
- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
- Nanotechnology Applications: Its unique structure may allow for applications in nanocomposites or as a precursor for nanostructured materials.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial agents | Novel therapeutic options |
| Organic Synthesis | Building block for complex organic molecules | Enhanced synthetic pathways |
| Material Science | Polymer enhancement and nanotechnology | Improved material properties |
Chemical Reactions Analysis
Oxidation Reactions
The dithiolane ring (1,3-dithiolane) in the spiro structure is susceptible to oxidation, particularly at the sulfur atoms. Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) can convert the dithiolane into a disulfide or sulfone derivative. For example:
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Reaction : Oxidation of the dithiolane sulfur atoms yields a disulfide bridge or sulfone group, altering the compound’s electronic and steric properties .
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Conditions : Reactions typically occur in polar solvents (e.g., methanol or dichloromethane) at room temperature or under mild heating.
Reduction Reactions
The bicyclo[3.2.1]octane scaffold and dithiolane moiety participate in reductions. Samarium iodide (SmI₂), a strong single-electron reductant, has been used to reduce unsaturated bonds or modify stereochemistry in related bicyclic systems :
Example: SmI₂-Mediated Reduction
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Substrate : Analogous 8-oxabicyclo[3.2.1]octene derivatives undergo SmI₂ reduction to produce diastereomeric alcohols .
-
Outcome :
Substrate Type Major Diastereomer Yield (%) Ratio (Major:Minor) Phenyl-substituted 2β,3α 45–60 3:1 Thiazole-substituted 2β,3β 9–15 1:3 -
Mechanism : Stereoselectivity is influenced by steric effects and electronic interactions between substituents and the reducing agent .
Cross-Coupling Reactions
The carboxylic acid group enables derivatization via esterification or amidation, facilitating participation in cross-coupling reactions. Stille and Suzuki couplings have been employed for functionalizing similar bicyclic systems :
Stille Coupling Example
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Reagents : Biaryl stannanes, palladium catalysts (e.g., Pd(PPh₃)₄).
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Conditions : Conducted in THF or DMF at 60–80°C.
-
Outcome : High yields (70–90%) for biaryl-substituted products, though competing pathways (e.g., homocoupling) may occur in Suzuki reactions .
Hydrogenation Reactions
The bicyclo[3.2.1]octane core may undergo hydrogenation to modify ring saturation. Thermochemical data for related bicyclo[3.2.1]octane derivatives provide insights into reaction energetics :
Enthalpy of Hydrogenation
| Reaction | ΔrH° (kJ/mol) | Conditions |
|---|---|---|
| C₈H₁₀ + 2H₂ → C₈H₁₄ (bicyclo[3.2.1]octane) | -254 ± 0.8 | Liquid phase, Pt catalyst |
| C₈H₁₂ + H₂ → C₈H₁₄ | -112.3 ± 0.46 | Acetic acid solvent |
These values highlight the thermodynamic favorability of hydrogenation, suggesting potential applicability to unsaturated analogs of the spiro compound .
Acid-Catalyzed Reactions
The carboxylic acid group participates in typical acid-base reactions:
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Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions (H₂SO₄) to form methyl esters .
-
Amidation : Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt).
Conformational Effects on Reactivity
The spirocyclic structure imposes rigid conformational constraints, influencing regioselectivity and stereochemical outcomes. For example:
Comparison with Similar Compounds
Heterocycle Variants: Dithiolane vs. Dioxolane
The 1,3-dithiolane ring in the target compound distinguishes it from analogs with 1,3-dioxolane rings. For example:
- Necolen124 (N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dithiolane]-3-carboxamide): Despite structural similarity to Natolen128, Necolen124 lacks salt tolerance-enhancing activity due to its isothiazolidinyl-dioxolane moiety .
- 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] (CAS: 1019208-04-8): This nitrogen-containing analog features a dioxolane ring and exhibits different physicochemical properties, including higher molecular weight (259.34 g/mol) and storage requirements (inert atmosphere, 2–8°C) .
Key Insight : The sulfur atoms in the dithiolane ring likely enhance redox activity or metal coordination, critical for Natolen128’s biological function, whereas dioxolane analogs lack this capability .
Functional Group Modifications: Carboxylic Acid vs. Other Groups
The carboxylic acid group at position 3 influences solubility and bioactivity. Comparisons include:
- Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol (CAS: 1952348-22-9): Replacing the carboxylic acid with a hydroxyl group reduces acidity (pKa ~10 vs.
- Spiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]-6,7-dione (CAS: 110935-46-1): The diketone moiety introduces electrophilic reactivity absent in the target compound, which may explain its use in synthetic intermediates rather than bioactivity .
Bicyclo System Variations: Ring Size and Rigidity
The bicyclo[3.2.1]octane scaffold differs from smaller or larger bicyclic systems:
- Spiro[bicyclo[3.3.1]nonane-3,2'-[1,3]dioxolan]-7-one (CAS: 37741-10-9): The larger bicyclo[3.3.1]nonane system may improve lipid solubility but reduce compatibility with enzyme active sites .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Physicochemical Properties
Q & A
Q. What synthetic methodologies are recommended for Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dithiolane]-3-carboxylic acid?
Synthesis typically involves multi-step procedures, including:
- Spirocyclization : Use of dithiolane-forming reagents (e.g., 1,2-ethanedithiol) under acidic conditions to construct the spiro[1,3]dithiolane moiety .
- Carboxylic Acid Introduction : Late-stage functionalization via hydrolysis of ester precursors or direct carboxylation using CO₂ under transition-metal catalysis .
- Key Challenges : Steric hindrance from the bicyclo[3.2.1]octane framework may require optimized reaction times and temperatures to prevent side reactions.
Q. How can the spirocyclic and bicyclo[3.2.1]octane structures be confirmed experimentally?
Use a combination of spectroscopic and computational methods:
- NMR : - and -NMR to identify spiro junction protons (e.g., δ 3.8–4.2 ppm for dithiolane protons) and bicyclo carbon environments .
- X-ray Crystallography : Resolves spatial arrangement, particularly for strained bicyclo systems .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHOS) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy (based on structural analogs) .
- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis or handling.
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation .
Advanced Research Questions
Q. How does the dihedral angle between the carboxylic acid group and adjacent rings influence decarboxylation kinetics?
- Mechanistic Insight : Decarboxylation rates correlate with the dihedral angle (θ) between the departing COOH group and the π-system of adjacent rings. Optimal θ ≈ 90° maximizes orbital overlap for transition-state stabilization .
- Experimental Validation : Use variable-temperature NMR or kinetic isotope effects to measure activation energies in bicyclo systems. Computational studies (DFT) can predict θ-dependent reactivity .
Q. How can contradictions between computational predictions and experimental reactivity data be resolved?
- Case Study : If DFT models underestimate steric effects in nucleophilic substitutions:
- Refine Models : Incorporate solvent effects and explicit van der Waals radii adjustments.
- Experimental Calibration : Compare computed transition states with kinetic data (e.g., Eyring plots) .
- Data Reconciliation : Use Bayesian statistics to weight computational and experimental uncertainties .
Q. How to design a structure-activity relationship (SAR) study for derivatives targeting biological pathways?
- Scaffold Modifications : Synthesize analogs with:
- Variable Substituents : Alter dithiolane sulfur oxidation states or bicyclo bridgehead substituents.
- Carboxylic Acid Bioisosteres : Replace -COOH with tetrazoles or sulfonamides to modulate bioavailability .
Q. What strategies mitigate low reaction yields caused by steric hindrance in the bicyclo framework?
- Protecting Groups : Temporarily mask reactive sites (e.g., tert-butyl esters for -COOH) during spirocyclization .
- Microwave-Assisted Synthesis : Enhance reaction efficiency via controlled heating, reducing decomposition pathways .
- Catalyst Design : Use bulky ligands (e.g., BrettPhos) in cross-coupling reactions to circumvent steric clashes .
Notes
- Methodological Focus : Emphasizes reproducible protocols and interdisciplinary validation (synthesis, spectroscopy, computation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
